molecular formula C14H12O5 B13789243 Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester CAS No. 99834-86-3

Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester

Cat. No.: B13789243
CAS No.: 99834-86-3
M. Wt: 260.24 g/mol
InChI Key: HVYOAAMXDAPPLF-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring, an acetic acid moiety, and a furan ring with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with 4-((5-formyl-2-furanyl)oxy)-methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (iron, aluminum chloride).

Major Products Formed

    Oxidation: Benzeneacetic acid, 4-((5-carboxy-2-furanyl)oxy)-, methyl ester.

    Reduction: Benzeneacetic acid, 4-((5-hydroxymethyl-2-furanyl)oxy)-, methyl ester.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-((5-hydroxymethyl-2-furanyl)oxy)-, methyl ester.
  • Benzeneacetic acid, 4-((5-carboxy-2-furanyl)oxy)-, methyl ester.
  • Benzeneacetic acid, 4-((5-methyl-2-furanyl)oxy)-, methyl ester.

Uniqueness

Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. The formyl group allows for specific chemical transformations and interactions that are not possible with other substituents.

Properties

CAS No.

99834-86-3

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 2-[4-(5-formylfuran-2-yl)oxyphenyl]acetate

InChI

InChI=1S/C14H12O5/c1-17-13(16)8-10-2-4-11(5-3-10)18-14-7-6-12(9-15)19-14/h2-7,9H,8H2,1H3

InChI Key

HVYOAAMXDAPPLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=CC=C(O2)C=O

Origin of Product

United States

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